molecular formula C11H12N2O2S B1683628 Zileuton CAS No. 111406-87-2

Zileuton

Cat. No. B1683628
CAS RN: 111406-87-2
M. Wt: 236.29 g/mol
InChI Key: MWLSOWXNZPKENC-UHFFFAOYSA-N
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Description

Zileuton is a medication used by patients with mild-to-moderate chronic asthma to decrease the symptoms of asthma and the number of acute asthma attacks . It is a member of the class of 1-benzothiophenes . It is a selective 5-lipoxygenase inhibitor, inhibiting the formation of leukotrienes LTB4, LTC4, LDT4, and LTE4 .


Synthesis Analysis

A novel series of zileuton-hydroxycinnamic acid hybrids were synthesized and screened as 5-lipoxygenase (5-LO) inhibitors .


Molecular Structure Analysis

Zileuton has a molecular formula of C11H12N2O2S . Its average mass is 236.290 Da and its monoisotopic mass is 236.061951 Da .


Chemical Reactions Analysis

Zileuton relieves symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation .


Physical And Chemical Properties Analysis

Zileuton has a molecular weight of 236.29 g/mol . It is a member of ureas and a member of 1-benzothiophenes .

Scientific Research Applications

Treatment of Asthma

Zileuton is used for the maintenance treatment of asthma . It works by controlling the biosynthesis of leukotrienes, which are involved in defense mechanisms such as inflammations . By controlling this process, Zileuton can help manage asthma and other allergic conditions .

Inhibition of Microglial Activation

Zileuton is a 5-lipoxygenase inhibitor that reduces the levels of downstream pro-inflammatory cytokines . It has been studied for its potential to inhibit microglial activation, which is associated with neuroinflammation-related neuronal death in animal models of spontaneous subarachnoid haemorrhage .

Attenuation of Neuroinflammation

Zileuton has been shown to attenuate haemolysate-induced neuroinflammation after spontaneous subarachnoid haemorrhage . This is achieved through a possible mechanism of phenotype reversal from M1 to M2 .

Anti-Angiogenic Effects

Zileuton has been reported to exert anti-angiogenic effects . It significantly prevents vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, as well as in vivo .

Induction of Apoptosis

Zileuton has been found to induce apoptosis of HUVECs via BK Channel Activation . This mechanism is critical for the observed anti-angiogenic effect of Zileuton .

Improvement of Drug Bioavailability

Zileuton has been used as a model drug to develop a nanocrystal-drug formulation . This approach aims to address solubility issues and improve the bioavailability of Zileuton, a BCS class II drug .

Safety And Hazards

Zileuton is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Zileuton has shown efficacy in inhibiting chronic myeloid leukemia, whether combined with imatinib or as a standalone treatment . It has also been found to prevent angiogenesis by activating the BK channel dependent-apoptotic pathway .

properties

IUPAC Name

1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSOWXNZPKENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023752
Record name Zileuton
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Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zileuton
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble (0.5 mg/ml), 5.39e-02 g/L
Record name Zileuton
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Mechanism of Action

Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control.
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Product Name

Zileuton

CAS RN

111406-87-2
Record name Zileuton
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Record name Zileuton
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Record name Urea, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxy
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Record name ZILEUTON
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Record name Zileuton
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Melting Point

144.2-145.2 °C, 144.2 - 145.2 °C
Record name Zileuton
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00744
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Record name Zileuton
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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